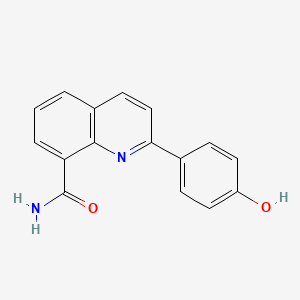
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Acide 4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate est un composé chimique ayant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique chromane, un groupe amino et un groupe acide carboxylique, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate implique généralement plusieurs étapes, en partant de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle chromane : Le cycle chromane peut être synthétisé par une réaction de cyclisation impliquant un dérivé phénolique et un aldéhyde ou une cétone appropriés en milieu acide ou basique.
Introduction du groupe amino : Le groupe amino peut être introduit par une réaction de substitution nucléophile à l'aide d'une amine appropriée.
Carboxylation : Le groupe acide carboxylique peut être introduit par une réaction de carboxylation, telle que la réaction de Kolbe-Schmitt, où un dérivé phénolique est traité avec du dioxyde de carbone sous haute pression et à haute température.
Formation du chlorhydrate : La dernière étape consiste à former le sel chlorhydrate en traitant la base libre avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de l'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la capacité de mise à l'échelle, la rentabilité et les considérations environnementales. Des techniques telles que la synthèse en flux continu et les principes de chimie verte peuvent être utilisées pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites, telles que des alcools ou des amines.
Substitution : Les groupes amino et acide carboxylique peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Condensation : Le composé peut subir des réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff ou d'autres produits de condensation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Des nucléophiles tels que des amines, des alcools et des thiols peuvent être utilisés dans des conditions appropriées.
Condensation : Des catalyseurs acides ou basiques sont souvent utilisés pour faciliter les réactions de condensation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution et de condensation peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
L'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Il peut servir de sonde ou de ligand dans des études biochimiques, en particulier dans l'investigation des mécanismes enzymatiques et des interactions des récepteurs.
Médecine : Le composé a des applications thérapeutiques potentielles, telles que le développement de médicaments ciblant des voies biologiques ou des maladies spécifiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de l'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou des canaux ioniques, en modulant leur activité et en conduisant à divers effets physiologiques. Les voies moléculaires exactes impliquées peuvent varier, mais les mécanismes courants comprennent l'inhibition ou l'activation de l'activité enzymatique, la liaison aux sites récepteurs et la modification des voies de signalisation cellulaire.
Applications De Recherche Scientifique
(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and receptor interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways or diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-amino-2,2-diméthylchromane-6-carboxylique : Il manque la configuration (S) et la forme de sel chlorhydrate.
6-Carboxy-2,2-diméthylchromane-4-amine : Structure similaire mais positionnement différent des groupes fonctionnels.
2,2-Diméthylchromane-4-amine : Il manque le groupe acide carboxylique.
Unicité
L'acide (S)-4-amino-2,2-diméthylchromane-6-carboxylique chlorhydrate est unique en raison de sa stéréochimie spécifique (configuration S) et de la présence de groupes amino et acide carboxylique, qui confèrent une réactivité chimique et une activité biologique distinctes. La forme de sel chlorhydrate améliore sa solubilité et sa stabilité, ce qui le rend adapté à diverses applications.
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
(4S)-4-amino-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12;/h3-5,9H,6,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 |
Clé InChI |
YJRRMXHFDFQSDH-FVGYRXGTSA-N |
SMILES isomérique |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
SMILES canonique |
CC1(CC(C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


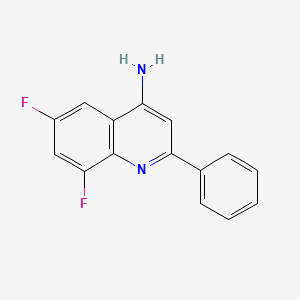
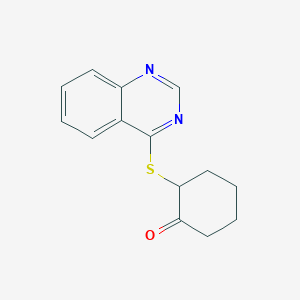
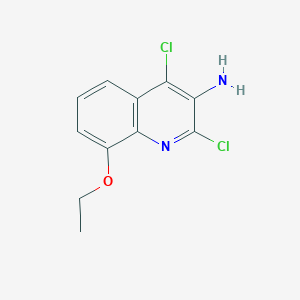
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
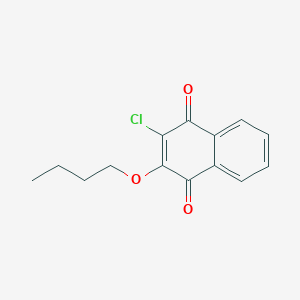
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
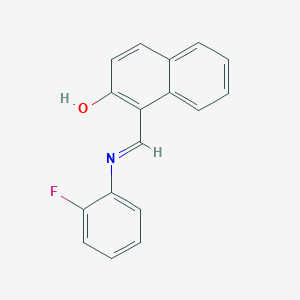

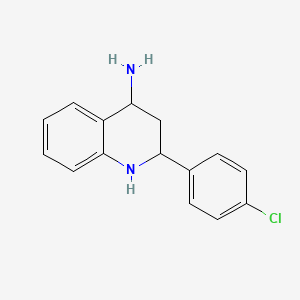
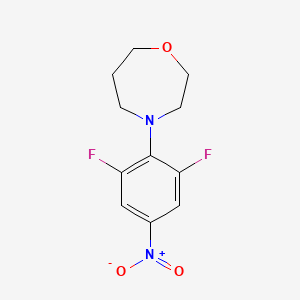
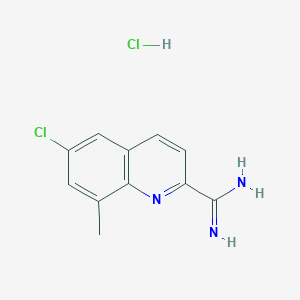
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
